3-(benzyloxy)-N-(4-(pyridin-3-yl)thiazol-2-yl)isoxazole-5-carboxamide
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Description
3-(benzyloxy)-N-(4-(pyridin-3-yl)thiazol-2-yl)isoxazole-5-carboxamide is a useful research compound. Its molecular formula is C19H14N4O3S and its molecular weight is 378.41. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- Research has developed efficient methods for synthesizing substituted isoxazole derivatives, demonstrating the versatility of these compounds in organic chemistry. For example, a study described a general method for synthesizing 3,4-dimethylisoxazolo[5,4-b]pyridine-5-carboxamide derivatives, highlighting the importance of such compounds in the synthesis of complex molecules (Guleli et al., 2019).
Biological Activity
- Some compounds structurally related to "3-(benzyloxy)-N-(4-(pyridin-3-yl)thiazol-2-yl)isoxazole-5-carboxamide" have been identified as potent inhibitors of various biological targets. For instance, a study discovered that substituted benzamides exhibit significant inhibition against vascular endothelial growth factor receptor-2 (VEGFR-2), demonstrating the potential of such compounds in cancer therapy (Borzilleri et al., 2006).
Antimicrobial and Antifungal Activities
- Research on derivatives of isoxazole and related compounds has shown promising antimicrobial and antifungal activities. For example, pyrazole and isoxazole derivatives have been tested against various phytopathogenic fungi, showing their potential as growth inhibitors for agricultural applications (Vicentini et al., 2007).
Anticonvulsant Activity
- Isoxazole derivatives have been investigated for their anticonvulsant properties, with several compounds displaying exceptional activity against maximal electroshock (MES) seizures. This highlights the potential therapeutic application of such compounds in epilepsy treatment (Eddington et al., 2002).
Properties
IUPAC Name |
3-phenylmethoxy-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O3S/c24-18(22-19-21-15(12-27-19)14-7-4-8-20-10-14)16-9-17(23-26-16)25-11-13-5-2-1-3-6-13/h1-10,12H,11H2,(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODZFREOYPWVORL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NOC(=C2)C(=O)NC3=NC(=CS3)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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